D-tyrosine betaine

Description

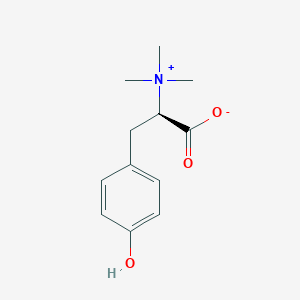

D-Tyrosine betaine (also referred to as D-tyrosine trimethylglycine) is a derivative of the amino acid D-tyrosine conjugated with betaine (trimethylglycine). Betaine serves as an osmoprotectant and methyl donor in metabolic pathways, while D-tyrosine, the D-enantiomer of tyrosine, exhibits unique biological roles, such as inhibiting melanogenesis in cosmetic peptides . However, research on this compound itself remains sparse compared to other betaine derivatives.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/t11-/m1/s1 |

InChI Key |

KDVBLCRQNNLSIV-LLVKDONJSA-N |

SMILES |

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |

Isomeric SMILES |

C[N+](C)(C)[C@H](CC1=CC=C(C=C1)O)C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Metabolic Pathway Comparisons

- Betaine : Degraded via two pathways: (1) conversion to dimethylglycine (DMG) and trimethylamine (TMA), or (2) direct reduction to TMA. TMA contributes to media basification in bacterial cultures .

- This compound: No direct metabolic data available.

- Phosphorus-Betaine : Decomposes into phosphorus-containing products under heat, unlike nitrogen-based betaines, which form TMA or glycine derivatives .

Dietary and Clinical Comparisons

Q & A

Q. What experimental methodologies are recommended for extracting betaine from plant tissues like Beta vulgaris?

Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) or micro extraction by packed sorbent (MEPS) is effective for isolating betaine from water-rich matrices. Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) is then used for quantification. ASE minimizes solvent use and enhances reproducibility, while SPE/MEPS improves selectivity by removing interfering compounds .

Q. How can researchers optimize mass spectrometry (MS) parameters for accurate betaine quantification?

Critical MS parameters include collision energy (CoE), fragmentor voltage (FV), and ion source temperature. These are optimized using experimental design techniques like central composite design (CCD), which systematically evaluates parameter interactions. For betaine, the transition m/z 118.1 → 58.1 in multiple reaction monitoring (MRM) mode is prioritized, with sensitivity validated via peak area analysis .

Q. What are the established biochemical roles of betaine in mammalian systems?

Betaine functions as:

- A methyl donor in homocysteine remethylation, critical for lipid metabolism and epigenetic regulation.

- An osmolyte , protecting cellular structures under stress (e.g., salinity, dehydration).

- A modulator of mitochondrial activity , enhancing fatty acid oxidation and reducing hepatic lipid accumulation .

Advanced Research Questions

Q. How can contradictory data on betaine’s effects in animal nutrition studies be resolved?

Contradictions often arise from variations in dietary arginine/methionine levels, betaine dosage, and species-specific responses. For example, betaine improves growth in poultry at low arginine levels but shows diminished returns at higher concentrations. To resolve discrepancies:

Q. What computational strategies model betaine-urea synergism in protein stabilization?

Molecular dynamics (MD) simulations and dielectric spectroscopy are key. MD reveals betaine-urea hydrogen-bonding networks that counteract urea’s denaturing effects, while dielectric spectra quantify solvent-solute interactions. These methods validate betaine’s role in stabilizing tertiary protein structures .

Q. How do adsorption-desorption kinetics influence betaine recovery in extraction protocols?

Betaine adsorption follows pseudo-first-order kinetics, but equilibrium is disrupted by desorption during prolonged extraction. To improve recovery:

Q. What validation criteria are critical for betaine as a clinical biomarker in metabolic diseases?

In type 2 diabetes studies, betaine’s biomarker potential requires:

- Longitudinal designs to account for dietary fluctuations.

- Covariate adjustment (e.g., renal function, homocysteine levels).

- LC-MS/MS validation to distinguish betaine from structural analogs (e.g., choline derivatives) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.